molecular formula C28H30N2O2P2 B14477399 N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine CAS No. 68745-29-9

N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine

Cat. No.: B14477399
CAS No.: 68745-29-9
M. Wt: 488.5 g/mol
InChI Key: HGTHTBSMIHPMRJ-UHFFFAOYSA-N
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Description

N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine is an organophosphorus compound known for its unique chemical properties and applications in various fields of science and industry. This compound features two diphenylphosphoryl groups attached to an ethane-1,2-diamine backbone, making it a versatile ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine typically involves the reaction of diphenylphosphine with ethane-1,2-diamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs large-scale alkylation reactions, utilizing automated reactors to ensure precise control over reaction conditions. The process involves the use of high-purity reagents and solvents to achieve optimal yields and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphine derivatives .

Scientific Research Applications

N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N1,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with molecular targets, such as enzymes and receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine is unique due to its specific structure, which allows for the formation of highly stable complexes with a wide range of metal ions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

68745-29-9

Molecular Formula

C28H30N2O2P2

Molecular Weight

488.5 g/mol

IUPAC Name

N,N'-bis(diphenylphosphorylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C28H30N2O2P2/c31-33(25-13-5-1-6-14-25,26-15-7-2-8-16-26)23-29-21-22-30-24-34(32,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2

InChI Key

HGTHTBSMIHPMRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CNCCNCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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